REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:2]=1.[H-].[Na+].Br[CH2:24][CH2:25][CH2:26][CH2:27]Cl.[I-].[Na+].[N-:31]=[N+:32]=[N-:33].[Na+]>CN(C)C=O>[N:31]([CH2:24][CH2:25][CH2:26][CH2:27][C:10]([CH2:9][CH2:8][CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N+:32]=[N-:33] |f:1.2,4.5,6.7|
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Name
|
diethyl [3-(3-pyridyl)propyl]-malonate
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Quantity
|
63.34 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CCCC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCl
|
Name
|
|
Quantity
|
68.26 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
44.44 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
crown ether
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° for 10 h
|
Duration
|
10 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated for 15 h at 60°
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
ADDITION
|
Details
|
poured on ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with ether (4×500 ml)
|
Type
|
EXTRACTION
|
Details
|
Combined organic extracts are extracted with 1N hydrochloric acid (1×200 ml, 2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
Combined aqueous extract
|
Type
|
ADDITION
|
Details
|
is adjusted to pH 8 by addition of solid sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×300 ml)
|
Type
|
WASH
|
Details
|
Combined organic extracts are washed with water (3×100 ml), brine (1×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCCCC(C(=O)OCC)(C(=O)OCC)CCCC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |